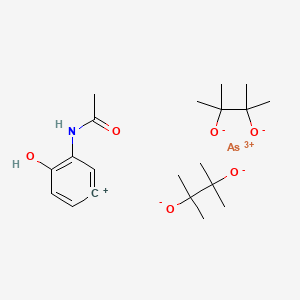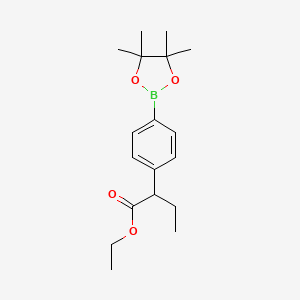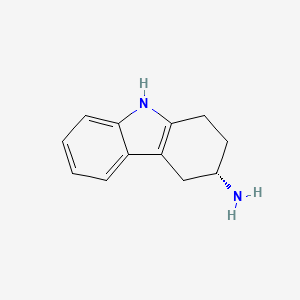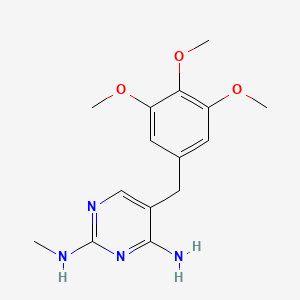
o-アニシジン-d3
概要
説明
2-(Trideuteriomethoxy)aniline is an organic compound that is a derivative of aniline . It is also known as aminobenzene or phenylamine . It is a labeled 4-Methoxy-2-nitroaniline and is used in the preparation of isotopically substituted benzimidazoles as proton pump inhibitors .
Synthesis Analysis
The synthesis of anilines, including 2-(Trideuteriomethoxy)aniline, generally involves the nitration–reduction pathway . In this process, a hydrogen atom on a benzene ring is replaced by a primary amine group (NH2) . Another method involves a dual chelation-assisted RhCl3-catalyzed oxidative C–H/C–H cross-coupling reaction of aniline derivatives .Molecular Structure Analysis
The molecular structure of 2-(Trideuteriomethoxy)aniline is similar to that of other aniline compounds . Anilines are benzene rings with a nitrogen atom attached . The amino group in anilines is pyramidal .Chemical Reactions Analysis
Anilines, including 2-(Trideuteriomethoxy)aniline, are precursors of many high-value chemical products . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Physical And Chemical Properties Analysis
Anilines, including 2-(Trideuteriomethoxy)aniline, have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines tend to darken when exposed to air and light .科学的研究の応用
抗菌性ナノ複合材料
ポリ(o-アニシジン)/BaSO4ナノ複合材料は、酸化重合により合成され、抗菌性を示す可能性があります。 ポリ(o-アニシジン)とBaSO4の相互作用は、FTIRとUV-可視分光法を使用して特性評価されており、有意な相互作用と良好な吸収挙動を示しています .
発がん性分解研究
o-アニシジン-d3は、発がん性物質であるo-アニシジンがOHラジカルによって攻撃されたときの分解メカニズムを理解するための理論的調査に使用されてきました。 DFTやab initio法などのさまざまな計算方法が、この研究に用いられました .
腐食防止ナノ粒子
この化合物は、エポキシ-シロキサンマトリックスに分散された導電性ポリ(o-アニシジン)ナノファイバーの合成に使用されています。 酒石酸とドデシルベンゼンスルホン酸でドープされたこれらのナノ複合材料は、有望な物理的・機械的特性と腐食防止性能を示しています .
Safety and Hazards
将来の方向性
The future directions of 2-(Trideuteriomethoxy)aniline could involve its use in the synthesis of unsymmetrical 2,2′-diaminobiaryls, which are potent dual Mer/c-Met inhibitors for effective tumor treatment . This suggests that 2-(Trideuteriomethoxy)aniline holds promise in the field of cancer treatment .
作用機序
Target of Action
o-Anisidine-d3, also known as 2-(Trideuteriomethoxy)aniline, is a derivative of anisindione . Anisindione is a synthetic anticoagulant and an indanedione derivative . Its anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver .
Mode of Action
The mode of action of o-Anisidine-d3 is likely similar to that of anisindione, given their structural similarity. Anisindione reduces the prothrombin activity of the blood by inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins . This prevents the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S .
Biochemical Pathways
It’s known that o-anisidine is a dangerous pollutant from the production of dyes . It’s also known that the degradation of o-Anisidine is initiated by the attack of an OH radical .
Pharmacokinetics
It’s known that anisindione, a related compound, is a powerful drug with serious potential side effects . Anticoagulants like anisindione decrease the clotting ability of the blood and therefore help to prevent harmful clots from forming in the blood vessels .
Result of Action
It’s known that o-anisidine is a possible human carcinogen . It’s also used as a chemical intermediate in the synthesis of azo pigments and dyes .
Action Environment
It’s known that o-anisidine is a dangerous pollutant from the production of dyes . It’s also known that o-Anisidine is listed as RCRA hazardous waste, with the code K181 .
生化学分析
Biochemical Properties
The biochemical properties of o-Anisidine-d3 are not fully understood. It is known that o-Anisidine, the non-deuterated form, is a carcinogenic chemical that can harm human health . It undergoes degradation initiated by the attack of an OH radical
Cellular Effects
The cellular effects of o-Anisidine-d3 are not well-studied. O-Anisidine, its non-deuterated form, is known to be harmful to human health and is considered a carcinogenic chemical
Molecular Mechanism
The molecular mechanism of action of o-Anisidine-d3 is not well-understood. O-Anisidine, its non-deuterated form, undergoes degradation initiated by the attack of an OH radical
Temporal Effects in Laboratory Settings
The temporal effects of o-Anisidine-d3 in laboratory settings are not well-studied. O-Anisidine, its non-deuterated form, is known to degrade quickly, with an estimated average tropospheric lifetime of 9.7 minutes at 272 K .
Dosage Effects in Animal Models
, suggesting that high doses could potentially have toxic or adverse effects.
Metabolic Pathways
The metabolic pathways involving o-Anisidine-d3 are not well-understood. O-Anisidine, its non-deuterated form, is known to undergo degradation initiated by the attack of an OH radical .
Transport and Distribution
The transport and distribution of o-Anisidine-d3 within cells and tissues are currently unknown. Studies on the coexistence of TNT and aniline have shown that their coexistence can promote each other to transport in the saturated loess .
特性
IUPAC Name |
2-(trideuteriomethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPITZXILSNTON-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)
![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)





